![molecular formula C16H18O4 B14465194 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol CAS No. 66092-46-4](/img/structure/B14465194.png)
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is an organic compound with a complex structure that includes methoxy groups and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to the corresponding alkyl group using Clemmensen reduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-4-(2-phenylethenyl)benzene
- 1-Methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
- 1-(4-Methoxyphenyl)-1-propanol
Uniqueness
2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol is unique due to its specific structural features, such as the presence of methoxy groups and the arrangement of the benzene ring
Propiedades
Número CAS |
66092-46-4 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O4/c1-10(11-4-6-12(19-2)7-5-11)13-8-15(18)16(20-3)9-14(13)17/h4-10,17-18H,1-3H3 |
Clave InChI |
JWISPPBRCHUAKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


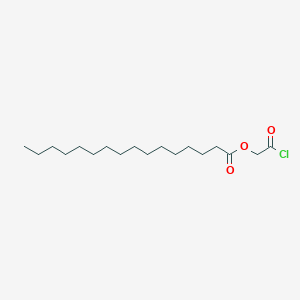
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)

![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)

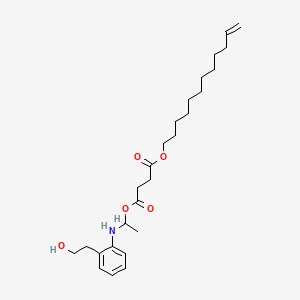
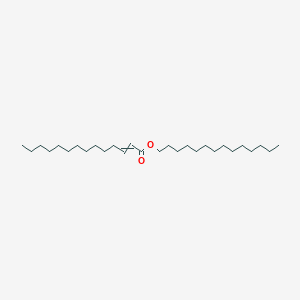
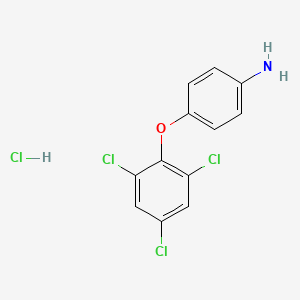
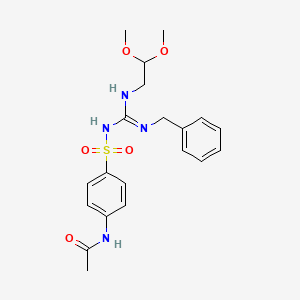
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
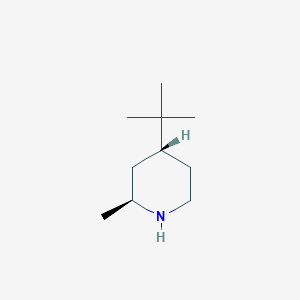
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
